molecular formula C6H8BrN3 B1281550 5-Bromo-2-(dimethylamino)pyrimidine CAS No. 38696-21-8

5-Bromo-2-(dimethylamino)pyrimidine

Cat. No. B1281550
CAS RN: 38696-21-8
M. Wt: 202.05 g/mol
InChI Key: NYMYGNLCILQUMT-UHFFFAOYSA-N
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Patent
US09388173B2

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (1 g, 5.18 mmol), dimethylamine hydrochloride (1.26 g, 15.6 mmol) and K2CO3 (2.16 g, 15.6 mmol) in EtOH (15 mL) was heated to 120° C. for 16 h. After cooling, the solvent was evaporated off and the residue was used for next step without further purification. LCMS (m/z): 202.1/203.1 [M+H]+/[M+2H]+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.Cl.[CH3:10][NH:11][CH3:12].C([O-])([O-])=O.[K+].[K+]>CCO>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:11]([CH3:12])[CH3:10])=[N:6][CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
1.26 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
2.16 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was used for next step without further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=NC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.